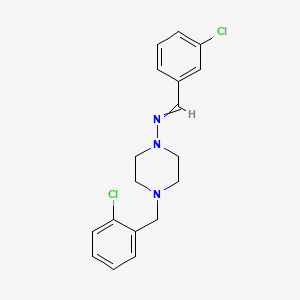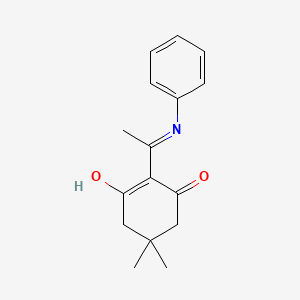
2-(1-anilinoethylidene)-5,5-dimethyl-1,3-cyclohexanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-anilinoethylidene)-5,5-dimethyl-1,3-cyclohexanedione, commonly known as ADC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ADC is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 297.38 g/mol.
Mechanism of Action
The mechanism of action of ADC is not fully understood, but it is believed to act as a nucleophile in organic reactions. Its aniline group can undergo nucleophilic attack on electrophilic species, leading to the formation of new chemical bonds. This property makes ADC a useful reagent in organic synthesis.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of ADC. However, it has been shown to have low toxicity in animal studies, suggesting that it may be safe for use in laboratory experiments.
Advantages and Limitations for Lab Experiments
ADC has several advantages for use in laboratory experiments. Its unique chemical properties make it a versatile reagent that can be used in a variety of reactions. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, the limited research on its biochemical and physiological effects means that caution should be exercised when using ADC in experiments.
Future Directions
There are several potential future directions for research on ADC. One area of interest is the development of new catalytic processes using ADC as a reagent. Additionally, ADC could be used in the development of new materials with unique properties. Further research is also needed to fully understand the biochemical and physiological effects of ADC.
Synthesis Methods
ADC can be synthesized through a multi-step process that involves the reaction of aniline with 5,5-dimethylcyclohexane-1,3-dione. The reaction is typically carried out in the presence of a catalyst such as p-toluenesulfonic acid, which facilitates the formation of the desired product. The resulting ADC can be purified through recrystallization or chromatography.
Scientific Research Applications
ADC has been used in a variety of scientific research applications, particularly in the field of organic chemistry. Its unique chemical properties make it an ideal candidate for studying reaction mechanisms and catalytic processes. ADC has also been used in the development of new materials, such as polymers and dyes.
properties
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-(C-methyl-N-phenylcarbonimidoyl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-11(17-12-7-5-4-6-8-12)15-13(18)9-16(2,3)10-14(15)19/h4-8,18H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZVMOSOEGPDJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=CC=C1)C2=C(CC(CC2=O)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-2-[1-(phenylamino)ethylidene]cyclohexane-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

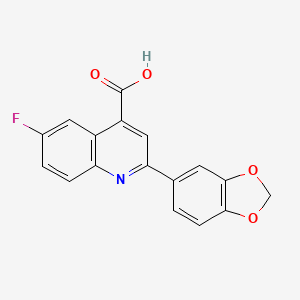
![2-({[(3-fluorophenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylic acid](/img/structure/B6121580.png)
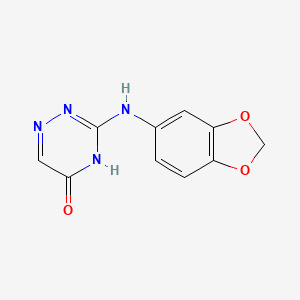
![2-{1-(3,4-difluorobenzyl)-4-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6121591.png)
![[1-(4-quinolinylmethyl)-2-piperidinyl]methanol](/img/structure/B6121596.png)
![1-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone](/img/structure/B6121609.png)
![4,4'-[(3-bromo-4-methoxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B6121617.png)
![7-(cyclohexylmethyl)-2-[3-(4-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6121622.png)
![2-(4-bromophenoxy)-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B6121630.png)
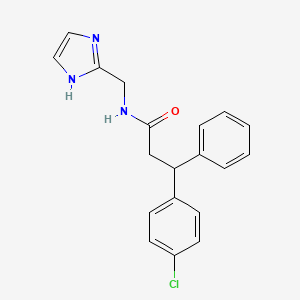
![2-thioxo-2,3,5,6,7,8,9,10-octahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6121640.png)
![N-(3-{[7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}phenyl)acetamide](/img/structure/B6121663.png)

